1-Tert-butyl-4-fluorobenzene

Description

BenchChem offers high-quality 1-Tert-butyl-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

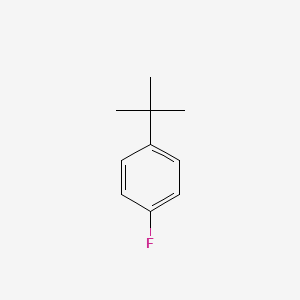

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXPXFQBHNIYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220372 | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-30-4 | |

| Record name | 1-(1,1-Dimethylethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-tert-butyl-4-fluorobenzene

Introduction

1-tert-butyl-4-fluorobenzene is a substituted aromatic hydrocarbon of significant interest to researchers and professionals in drug development and materials science. Its unique molecular architecture, featuring a bulky tert-butyl group and an electronegative fluorine atom on a benzene ring, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of the core physical characteristics of 1-tert-butyl-4-fluorobenzene, offering insights into its behavior and handling. The strategic placement of the fluorine atom, a key bioisostere, makes this compound a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials.[1][2]

Molecular Structure and Identity

The structural integrity of a molecule is fundamental to its physical properties. 1-tert-butyl-4-fluorobenzene, with the CAS number 701-30-4, possesses a well-defined arrangement of atoms that dictates its interactions and bulk characteristics.[][4][5][6]

Caption: Molecular structure of 1-tert-butyl-4-fluorobenzene.

Core Physical Properties

The physical properties of 1-tert-butyl-4-fluorobenzene are summarized in the table below. These values are critical for its application in synthesis, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃F | [1][][4][5] |

| Molecular Weight | 152.21 g/mol | [1][5] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 167.5 °C at 760 mmHg | [1][][8][9] |

| Melting Point | Not Applicable (Liquid at room temperature) | [1][9] |

| Density | 0.949 g/cm³ | [][8][9] |

| Refractive Index | 1.468 | [8] |

| Flash Point | 46.2 °C | [1][8][9] |

| Solubility | Insoluble in water; miscible with organic solvents | [7] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for chemical characterization and ensuring purity. The following section details the methodologies for measuring key physical constants of liquid compounds like 1-tert-butyl-4-fluorobenzene.

Boiling Point Determination by Ebulliometry

The boiling point is a fundamental property that reflects the volatility of a substance. The choice of the ebulliometry method is predicated on its precision for pure liquid samples.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Step-by-Step Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of 1-tert-butyl-4-fluorobenzene is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Equilibrium: The temperature is monitored as the liquid begins to boil and its vapor rises into the distillation head. The boiling point is recorded when the temperature of the vapor stabilizes, indicating a state of equilibrium between the liquid and vapor phases.

-

Pressure Correction: The observed boiling point is corrected to the standard pressure of 760 mmHg if the atmospheric pressure during the measurement deviates.

Caption: Workflow for boiling point determination.

Safety and Handling

1-tert-butyl-4-fluorobenzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[7]

Conclusion

The physical properties of 1-tert-butyl-4-fluorobenzene define its behavior in various applications. A thorough understanding of these characteristics is essential for its effective and safe use in research and development. The data and methodologies presented in this guide provide a solid foundation for scientists and professionals working with this versatile compound.

References

-

1-tert-butyl-4-fluorobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025, February 5). Retrieved January 22, 2026, from [Link]

-

1-(1,1-Dimethylethyl)-4-fluorobenzene - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Refractive index of some selected substances. - Refractometer.pl. (2025, March 17). Retrieved January 22, 2026, from [Link]

-

tert-Butylbenzene - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. Buy 1-Tert-butyl-4-fluorobenzene | 701-30-4 [smolecule.com]

- 2. 1-Tert-butyl-4-fluorobenzene | 701-30-4 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. biosynth.com [biosynth.com]

- 6. 1-(1,1-Dimethylethyl)-4-fluorobenzene | C10H13F | CID 136540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butylbenzene - Wikipedia [en.wikipedia.org]

- 8. 1-tert-butyl-4-fluorobenzene | 701-30-4 [chemnet.com]

- 9. 1-tert-butyl-4-fluorobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

1-tert-butyl-4-fluorobenzene chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-tert-butyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-tert-butyl-4-fluorobenzene, a key building block in medicinal chemistry and materials science. We delve into the molecule's unique structural and electronic properties, which arise from the interplay between the sterically demanding tert-butyl group and the highly electronegative fluorine atom. This document explores the compound's synthesis, spectroscopic signature, and reactivity, with a particular focus on the underlying principles that govern its behavior in chemical transformations. Detailed experimental protocols and data interpretations are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of Fluorinated Aromatics

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to a hydroxyl group), and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[1] Strategic fluorination can enhance metabolic stability, improve lipophilicity and bioavailability, and alter binding affinities to biological targets.[1] It is estimated that approximately a quarter of all pharmaceuticals contain at least one fluorine atom.[1]

1-tert-butyl-4-fluorobenzene (Figure 1) serves as an exemplary model for understanding the nuanced effects of substitution on an aromatic ring. It features a para-substitution pattern with two groups of opposing electronic character: the electron-donating tert-butyl group and the electron-withdrawing fluorine atom. This arrangement creates a molecule with distinct reactivity and properties, making it a valuable intermediate in the synthesis of more complex chemical entities.[1][2]

Figure 1: Chemical Structure of 1-tert-butyl-4-fluorobenzene

Caption: Molecular structure of 1-tert-butyl-4-fluorobenzene.

Molecular Structure and Bonding Analysis

The geometry and electronic distribution of 1-tert-butyl-4-fluorobenzene are dictated by the hybridization of its constituent atoms and the inductive and resonance effects of its substituents.

The Aromatic Core and the C-F Bond

The benzene ring consists of six sp²-hybridized carbon atoms, forming a planar hexagonal structure. The defining feature of this molecule is the strong, polar carbon-fluorine bond. Fluorine's high electronegativity (3.98 on the Pauling scale) compared to carbon (2.55) results in a significant inductive withdrawal of electron density from the aromatic ring through the sigma bond (-I effect).[1] This effect, in isolation, would deactivate the ring towards electrophilic attack.

However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated back into the aromatic π-system (+R effect).[1] This resonance effect increases the electron density at the ortho and para positions. The interplay of these opposing effects is a critical determinant of the molecule's reactivity.

The Tert-Butyl Group: Steric and Electronic Influence

The tert-butyl group is a bulky, sterically demanding substituent composed of sp³-hybridized carbons. Its primary electronic contribution is an electron-donating inductive effect (+I). This is because the sp² carbons of the benzene ring have more s-character and are more electronegative than the sp³ carbon of the tert-butyl group, leading to a net flow of electron density into the ring.[1]

While alkyl groups can also donate electrons via hyperconjugation, this effect is minimal for the tert-butyl group as it lacks α-hydrogens.[6] The primary role of the tert-butyl group is twofold:

-

Electronic Activation: It increases the overall electron density of the aromatic ring, making it more nucleophilic.

-

Steric Hindrance: Its significant size sterically shields the adjacent ortho positions, heavily influencing the regioselectivity of incoming electrophiles.

Table 1: Key Physicochemical and Structural Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃F | [2][7] |

| Molecular Weight | 152.21 g/mol | [2] |

| Boiling Point | 167.5°C at 760 mmHg | [2][7] |

| Density | 0.949 g/cm³ | [7] |

| Flash Point | 46.2°C | [2][7] |

| Aromatic C-F Bond Length | ~1.359 Å (from derivative) | [5] |

Synthesis: The Friedel-Crafts Alkylation Approach

The most common and direct method for synthesizing 1-tert-butyl-4-fluorobenzene is the Friedel-Crafts alkylation of fluorobenzene.[1][2] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism of Synthesis

The reaction proceeds through a well-established three-step mechanism, which is illustrated below. The causality behind this pathway is the generation of a potent electrophile, the tert-butyl carbocation, which is then attacked by the electron-rich aromatic ring.

Caption: Workflow of the Friedel-Crafts alkylation mechanism.

Experimental Protocol: Synthesis of 1-tert-butyl-4-fluorobenzene

This protocol is adapted from standard procedures for Friedel-Crafts alkylations.[8][9] Self-Validation: The success of this protocol is validated by monitoring the reaction progress (e.g., via TLC) and confirming the final product structure through spectroscopic analysis as detailed in Section 4.

Safety Precaution: This experiment must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and the reaction generates HCl gas. Appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves) is mandatory.[8]

-

Materials:

-

Fluorobenzene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Diethyl ether (or other suitable extraction solvent)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Apparatus:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to an acid trap (e.g., containing dilute NaOH)

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under a reflux condenser. Attach the dropping funnel to a side neck of the flask.

-

Reagent Charging: In the flask, place fluorobenzene and anhydrous AlCl₃ (catalytic amount). Cool the mixture in an ice bath to 0-5°C with stirring.

-

Addition of Alkyl Halide: Measure the required amount of tert-butyl chloride and place it in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred fluorobenzene-AlCl₃ mixture over 20-30 minutes, ensuring the reaction temperature is maintained between 0-5°C.[8] The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice or adding ice-cold water to the flask in the ice bath. This will decompose the aluminum chloride catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-tert-butyl-4-fluorobenzene.

-

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of 1-tert-butyl-4-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic.

-

A sharp singlet integrating to 9 protons will appear in the aliphatic region (~1.3 ppm), corresponding to the chemically equivalent methyl protons of the tert-butyl group.[10]

-

The aromatic region will show two signals, each integrating to 2 protons, appearing as a pair of doublets (or more complex multiplets due to coupling with fluorine). The protons ortho to the fluorine will be coupled to the protons meta to the fluorine, and both will exhibit coupling to the ¹⁹F nucleus.

-

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals.

-

Two signals for the sp³ carbons of the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons (~31 ppm).[10]

-

Four signals for the sp² aromatic carbons, due to the molecule's symmetry. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

-

¹⁹F NMR: As ¹⁹F has a nuclear spin of ½ and 100% natural abundance, ¹⁹F NMR is highly sensitive.[11][12] For 1-tert-butyl-4-fluorobenzene, a single signal is expected. The chemical shift for aromatic fluorides typically falls in the range of -100 to -200 ppm (relative to CFCl₃).[13] This signal will be split into a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.3 | Singlet (s) | -C(CH ₃)₃ |

| ~7.0-7.4 | Multiplet (m) | Aromatic H | |

| ¹³C | ~31 | -C(C H₃)₃ | |

| ~34 | -C (CH₃)₃ | ||

| ~114-165 | Aromatic C | ||

| ¹⁹F | -100 to -120 | Multiplet (m) | Ar-F |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and bonding within the molecule.

-

C-H Stretching: Aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed just above 3000 cm⁻¹.[14]

-

C=C Stretching: Aromatic ring stretching vibrations will produce characteristic peaks in the 1500-1600 cm⁻¹ region.[14]

-

C-F Stretching: A strong, characteristic absorption band for the C-F stretch is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule (152.21).[2]

-

Fragmentation: The most significant fragmentation pathway is the loss of a methyl radical (•CH₃) via alpha-cleavage to form a stable tertiary benzylic carbocation. This results in a prominent base peak at m/z 137 (152 - 15). Loss of the entire tert-butyl group is less common but may be observed.

Reactivity and Applications

Electrophilic Aromatic Substitution

The reactivity of the aromatic ring is governed by the combined electronic and steric effects of the two substituents.

-

Directing Effects: Both the tert-butyl group (+I) and the fluorine atom (+R) are ortho, para-directing.[1] Since they are in a para relationship, they reinforce each other, strongly directing incoming electrophiles to the positions ortho to the tert-butyl group (and meta to the fluorine).

-

Steric Hindrance: The large tert-butyl group significantly hinders attack at its adjacent ortho positions.

-

Overall Outcome: The combination of these factors results in incoming electrophiles substituting almost exclusively at the positions ortho to the fluorine atom. For example, the nitration of tert-butylbenzene yields predominantly the para-substituted product (79.5%) over the ortho (12%) due to steric hindrance.[6][15] A similar high selectivity for substitution ortho to the fluorine is expected for 1-tert-butyl-4-fluorobenzene.

Caption: Factors influencing electrophilic substitution reactivity.

Applications in Drug Discovery and Synthesis

1-tert-butyl-4-fluorobenzene is a valuable building block for several reasons:

-

Pharmaceutical Scaffolding: The 4-tert-butyl-fluorophenyl moiety is incorporated into drug candidates to impart favorable properties like increased lipophilicity and metabolic stability.[1][2]

-

Synthetic Intermediate: It serves as a precursor for more complex molecules. For instance, it can be used to synthesize 4-tert-butyl-phenylboronic acid, a key reagent in Suzuki coupling reactions.[1][2]

-

Material Science: Its derivatives are explored in the development of polymers with enhanced thermal stability and solvent resistance.[2]

Conclusion

1-tert-butyl-4-fluorobenzene is a molecule where steric and electronic effects converge to create a highly useful and predictable chemical building block. Its synthesis is straightforward, its structure is readily confirmed by modern spectroscopic methods, and its reactivity is selectively controlled by the interplay of its substituents. For professionals in drug discovery and chemical synthesis, a thorough understanding of these core principles is essential for leveraging this compound to its full potential in the design of novel, functional molecules.

References

- BenchChem. (n.d.). 1-Tert-butyl-4-fluorobenzene | 701-30-4.

- Smolecule. (n.d.). Buy 1-Tert-butyl-4-fluorobenzene | 701-30-4.

-

Gumireddy, K., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(3). Retrieved from [Link]

- Guidechem. (n.d.). 1-tert-Butyl-4-fluorobenzene 701-30-4 wiki.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental[1] and calculated bond lengths, bond angles and dihedral angles for the title molecule. Retrieved from ResearchGate website.

- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride.

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

-

PubChem. (n.d.). 1-tert-butyl-4-(18F)fluorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from University of Colorado Boulder website.

- ResearchGate. (2025, November 11). Insights on tert-butyl alkylation effects on fluorobenzene.

- IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]

- The Friedel-Crafts Reaction. (2014, February 27).

-

Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from University of Colorado Boulder website.

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from University of Wisconsin-River Falls website.

Sources

- 1. 1-Tert-butyl-4-fluorobenzene | 701-30-4 | Benchchem [benchchem.com]

- 2. Buy 1-Tert-butyl-4-fluorobenzene | 701-30-4 [smolecule.com]

- 3. 1-(1,1-Dimethylethyl)-4-fluorobenzene | C10H13F | CID 136540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-tert-butyl-4-(18F)fluorobenzene | C10H13F | CID 450741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 1-tert-butyl-4-fluorobenzene | 701-30-4 [chemnet.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cerritos.edu [cerritos.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. azom.com [azom.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

synthesis of 1-tert-butyl-4-fluorobenzene from fluorobenzene.

An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-4-fluorobenzene from Fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-4-fluorobenzene, a critical building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] The primary focus is on the Friedel-Crafts alkylation of fluorobenzene, detailing the underlying mechanistic principles, regiochemical control, and practical experimental protocols. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure procedural success and safety.

Introduction: Strategic Importance of Fluorinated Aromatics

Fluorinated aromatic compounds are of paramount importance in modern drug development and agrochemicals. The incorporation of fluorine into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] 1-tert-butyl-4-fluorobenzene, in particular, serves as a versatile intermediate for synthesizing more complex molecules.[1][2] Its unique structure, featuring a sterically demanding tert-butyl group and an electronegative fluorine atom, makes it an invaluable synthon for creating novel pharmaceutical candidates and specialty polymers.[1][2]

The most direct and industrially viable method for its synthesis is the electrophilic aromatic substitution of fluorobenzene with a tert-butylating agent, a classic example of the Friedel-Crafts alkylation reaction.[1][2] This guide will elucidate this transformation in detail.

The Core Chemistry: Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental C-C bond-forming reaction in organic chemistry.[3][4] The alkylation variant facilitates the attachment of an alkyl group to an aromatic ring via an electrophilic aromatic substitution (EAS) mechanism.[5][6]

The Role of the Lewis Acid Catalyst

The reaction between fluorobenzene and an alkyl halide like tert-butyl chloride does not proceed under normal conditions because the alkyl halide is not sufficiently electrophilic to be attacked by the moderately activated aromatic ring.[6][7] A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to generate a potent electrophile.[5][7]

The catalyst's primary function is to abstract the halide from the alkylating agent, forming a highly reactive carbocation—in this case, the stable tertiary butyl carbocation.[5][8]

Reaction Mechanism

The synthesis proceeds through a well-established three-step mechanism:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of tert-butyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a tert-butyl carbocation and the AlCl₄⁻ complex.[4][5][6]

-

Nucleophilic Attack (Electrophilic Aromatic Substitution): The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the tert-butyl carbocation. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, and temporarily disrupts the ring's aromaticity.[5][8]

-

Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex acts as a base, abstracting a proton from the carbon atom bearing the new tert-butyl group. This restores the aromaticity of the ring, yielding the final product, 1-tert-butyl-4-fluorobenzene. This step also regenerates the AlCl₃ catalyst and produces HCl as a byproduct.[4][5]

Caption: Reaction mechanism for the Friedel-Crafts alkylation of fluorobenzene.

Controlling Regioselectivity: The Primacy of the Para Product

When an electrophile attacks a monosubstituted benzene ring, the position of the attack is directed by the existing substituent. The fluorine atom on fluorobenzene exerts two opposing electronic effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene itself.[2]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions, making them the preferred sites for electrophilic attack.[2]

Despite the ortho/para directing nature of the fluorine atom, the synthesis of 1-tert-butyl-4-fluorobenzene yields the para isomer as the major product with high selectivity. This outcome is governed predominantly by sterics. The tert-butyl group is exceptionally bulky, and its approach to the ortho positions is severely hindered by the adjacent fluorine atom.[2] Consequently, the electrophilic attack occurs almost exclusively at the sterically accessible para position.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of 1-tert-butyl-4-fluorobenzene.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Hydrogen chloride (HCl) gas is evolved during the reaction. A gas trap (e.g., a bubbler with a dilute NaOH solution) is necessary.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Fluorobenzene | 96.10 | 24.0 g (22.8 mL) | 0.25 | 2.5 |

| tert-Butyl Chloride | 92.57 | 9.26 g (10.9 mL) | 0.10 | 1.0 |

| Anhydrous Aluminum Chloride | 133.34 | 1.33 g | 0.01 | 0.1 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |

| Ice-cold Water | - | 100 mL | - | - |

| 5% HCl Solution (aq) | - | 50 mL | - | - |

| Saturated NaHCO₃ Solution (aq) | - | 50 mL | - | - |

| Brine (Saturated NaCl Solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - | - |

Note: Using a large excess of the aromatic substrate (fluorobenzene) helps to minimize polyalkylation.[9]

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a gas trap. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charging: Charge the flask with anhydrous dichloromethane (50 mL) and fluorobenzene (22.8 mL, 0.25 mol). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: While maintaining the temperature at 0-5 °C, carefully and portion-wise add the anhydrous aluminum chloride (1.33 g, 0.01 mol) to the stirred solution. The addition is exothermic.

-

Addition of Alkylating Agent: Add tert-butyl chloride (10.9 mL, 0.10 mol) to the dropping funnel. Add the tert-butyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, very slowly and carefully quench the reaction by pouring the mixture over 100 g of crushed ice in a beaker. This step is highly exothermic and will release HCl gas. Perform this in the fume hood with vigorous stirring.

-

Workup & Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 5% HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-tert-butyl-4-fluorobenzene as a colorless liquid.

-

Sources

- 1. Buy 1-Tert-butyl-4-fluorobenzene | 701-30-4 [smolecule.com]

- 2. 1-Tert-butyl-4-fluorobenzene | 701-30-4 | Benchchem [benchchem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. mt.com [mt.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. periodicchemistry.com [periodicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(tert-butyl)-4-fluorobenzene (CAS 701-30-4)

Introduction

Overview of 1-(tert-butyl)-4-fluorobenzene

1-(tert-butyl)-4-fluorobenzene, identified by the CAS number 701-30-4, is a substituted aromatic compound with the molecular formula C₁₀H₁₃F.[1][2] It is characterized by a benzene ring substituted with a sterically demanding tert-butyl group and a highly electronegative fluorine atom at the para position.[3] This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate and model compound in various fields of chemical research and development.[4] The tert-butyl group acts as an electron-donating group through induction, activating the aromatic ring towards electrophilic substitution, while the fluorine atom is electron-withdrawing via induction but electron-donating through resonance.[4] This interplay of effects governs its reactivity and makes it a versatile building block in organic synthesis.[4]

Significance in Research and Development

The significance of 1-(tert-butyl)-4-fluorobenzene lies in its utility as a precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[4] Consequently, fluorinated aromatic compounds are of paramount importance in modern drug discovery and development.[4] 1-(tert-butyl)-4-fluorobenzene serves as a key starting material for introducing the 4-tert-butyl-fluorophenyl moiety into advanced molecular architectures.[4] Furthermore, its well-defined structure makes it an excellent model compound for mechanistic studies in electrophilic aromatic substitution and for investigating the balance between steric and electronic effects in chemical reactions.[4]

Physicochemical Properties

Chemical Identity

| Identifier | Value |

| CAS Number | 701-30-4[1][2][3] |

| IUPAC Name | 1-(tert-butyl)-4-fluorobenzene[] |

| Synonyms | 4-tert-Butylfluorobenzene, p-tert-Butylfluorobenzene, 1-Fluoro-4-tert-butylbenzene[2] |

| Molecular Formula | C₁₀H₁₃F[1][2] |

| Molecular Weight | 152.21 g/mol [1][2] |

| InChI Key | ISXPXFQBHNIYCU-UHFFFAOYSA-N[] |

| SMILES | CC(C)(C)C1=CC=C(F)C=C1[] |

Physical and Chemical Properties

| Property | Value |

| Physical Form | Liquid |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Aromatic[1] |

| Boiling Point | 167.5 °C at 760 mmHg[1][] |

| Density | 0.949 g/cm³[1][] |

| Refractive Index | 1.468[1] |

| Flash Point | 46.2 °C[1] |

| Vapor Pressure | 2.23 mmHg at 25 °C[1] |

| Storage Temperature | Room temperature[2] |

Spectral Data

The structural elucidation of 1-(tert-butyl)-4-fluorobenzene and its derivatives is routinely performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic of a para-disubstituted benzene ring. It typically shows two sets of signals in the aromatic region, corresponding to the protons ortho and meta to the tert-butyl group.[3] A sharp singlet integrating to nine protons is observed in the aliphatic region, corresponding to the magnetically equivalent protons of the tert-butyl group.[4]

-

¹³C NMR : The carbon NMR spectrum displays distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling.

-

¹⁹F NMR : Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated compounds, and 1-(tert-butyl)-4-fluorobenzene exhibits a characteristic signal for the fluorine atom.[4]

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak corresponding to its mass.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=C stretching of the aromatic ring and a strong C-F stretching band.

Synthesis and Manufacturing

Primary Synthetic Route: Friedel-Crafts Alkylation

The most common and direct method for the synthesis of 1-(tert-butyl)-4-fluorobenzene is the Friedel-Crafts alkylation of fluorobenzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[3][4]

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the tert-butylating agent to form a tert-butyl carbocation, which then acts as the electrophile. The aromatic ring of fluorobenzene attacks the carbocation, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the product. The para-selectivity is predominantly observed due to the steric hindrance of the bulky tert-butyl group at the ortho positions.[4]

Caption: Directive Effects in Electrophilic Substitution.

Formation and Use of Grignard Reagents

1-(tert-butyl)-4-fluorobenzene can be used to prepare the corresponding Grignard reagent, although the C-F bond is generally less reactive than C-Br or C-I bonds. The Grignard reagent of a related compound, 4-bromofluorobenzene, is used in the synthesis of 4-fluorophenyl-containing compounds. [7]The Grignard reagent of 1-(tert-butyl)-4-fluorobenzene, if formed, would be a valuable nucleophile for creating new carbon-carbon bonds. [3]

Applications in Research and Industry

Key Building Block in Organic Synthesis

1-(tert-butyl)-4-fluorobenzene is a crucial intermediate in organic synthesis. [3][5]It serves as a starting material for the preparation of more complex molecules. [4][5]

It is utilized in the synthesis of 4-tert-butyl-phenylboronic acid, a versatile reagent in Suzuki coupling reactions for the formation of biaryl compounds. [4][8]

Pharmaceutical and Agrochemical Intermediate

The 4-tert-butyl-fluorophenyl moiety is incorporated into various molecular architectures to enhance their physicochemical properties, such as lipophilicity and metabolic stability, which are desirable in medicinal chemistry. [4]It serves as a precursor for the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs). [3]In the agrochemical industry, it is used as an intermediate for the synthesis of pesticides and herbicides. [4][7]

Material Science

In material science, 1-(tert-butyl)-4-fluorobenzene and its derivatives are explored for creating polymers with enhanced thermal stability and solvent resistance. [3][4]

Analytical Chemistry Standard

Due to its stable retention time and non-interference with many sample components, it is used as an internal standard in chromatographic analysis for the calibration of equipment and quantification of analytes, ensuring accurate and reproducible results. [3]

Safety and Toxicology

Hazard Identification

1-(tert-butyl)-4-fluorobenzene is a flammable liquid and vapor. [3]It may be irritating to the skin, eyes, and respiratory system upon contact or inhalation. [3]

Handling and Storage Recommendations

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]Keep away from open flames, sparks, and heat sources.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [2]

Toxicological Profile

Specific toxicological data for 1-(tert-butyl)-4-fluorobenzene is limited. However, as with other fluorinated aromatic compounds, prolonged or repeated exposure should be avoided.

Conclusion

1-(tert-butyl)-4-fluorobenzene (CAS 701-30-4) is a versatile and valuable chemical compound with a unique combination of steric and electronic properties. Its primary role as a synthetic intermediate in the pharmaceutical, agrochemical, and material science industries underscores its importance. A thorough understanding of its physicochemical properties, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.

References

-

LookChem. (n.d.). Cas 701-30-4,1-tert-Butyl-4-fluorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

Sources

- 1. 1-tert-butyl-4-fluorobenzene | 701-30-4 [chemnet.com]

- 2. Page loading... [guidechem.com]

- 3. Buy 1-Tert-butyl-4-fluorobenzene | 701-30-4 [smolecule.com]

- 4. 1-Tert-butyl-4-fluorobenzene | 701-30-4 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 7. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 8. Buy 1-Bromo-4-(tert-butyl)-2-fluorobenzene | 1369829-80-0 [smolecule.com]

1-tert-butyl-4-fluorobenzene molecular weight and formula.

An In-Depth Technical Guide to 1-tert-butyl-4-fluorobenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-4-fluorobenzene (TBFB), a key intermediate and structural motif in modern organic chemistry and drug discovery. The document delves into the molecule's fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, spectroscopic characterization, and chemical reactivity. A significant focus is placed on its application in the pharmaceutical and material sciences, highlighting the strategic importance of the tert-butyl and fluoro-substituents. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Core Physicochemical Properties

1-tert-butyl-4-fluorobenzene is an aromatic organic compound distinguished by a sterically demanding tert-butyl group and a highly electronegative fluorine atom at the para position of a benzene ring.[1] This unique substitution pattern imparts a distinct set of physical and chemical properties that are highly valuable in chemical synthesis. The tert-butyl group acts as an electron-donating group through induction, activating the ring for electrophilic substitution, while the fluorine atom is electron-withdrawing by induction but electron-donating by resonance.[2]

Table 1: Physicochemical and Identification Data for 1-tert-butyl-4-fluorobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃F | [1][3][4][5] |

| Molecular Weight | 152.21 g/mol | [1][4][5] |

| IUPAC Name | 1-tert-butyl-4-fluorobenzene | [1][5][] |

| CAS Number | 701-30-4 | [1][3][4][5] |

| Boiling Point | 167.5°C (at 760 mmHg) | [1][][7] |

| Density | 0.949 g/cm³ | [][7] |

| Appearance | Liquid (at room temperature) | [1] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)F | [1][4][5][] |

| InChI Key | ISXPXFQBHNIYCU-UHFFFAOYSA-N | [1][5][] |

Synthesis and Mechanistic Considerations: The Friedel-Crafts Alkylation

The most prevalent and industrially significant method for synthesizing 1-tert-butyl-4-fluorobenzene is the Friedel-Crafts alkylation of fluorobenzene.[1][2] This reaction is a classic example of electrophilic aromatic substitution (EAS), where a tert-butyl carbocation acts as the electrophile.[8][9]

Reaction Mechanism

The reaction proceeds through three primary steps:

-

Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an alkylating agent like tert-butyl chloride to generate a stable tertiary carbocation, the tert-butyl cation.[10][11] The use of a tertiary halide is advantageous as it prevents the carbocation rearrangements that often plague Friedel-Crafts reactions with primary alkyl halides.[9][11]

-

Nucleophilic Attack: The electron-rich π-system of the fluorobenzene ring attacks the tert-butyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new tert-butyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9]

Regioselectivity: The Role of Substituents

The pronounced selectivity for the para-product is a critical aspect of this synthesis, governed by both electronic and steric effects.[2]

-

Electronic Effects: The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions.[2]

-

Steric Effects: The tert-butyl group is exceptionally bulky.[2] This steric hindrance makes an attack at the ortho position (adjacent to the fluorine) significantly less favorable than an attack at the sterically unencumbered para position.[12] The combination of these factors results in the high-yield formation of 1-tert-butyl-4-fluorobenzene.

Caption: Friedel-Crafts alkylation workflow for TBFB synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the Friedel-Crafts alkylation of fluorobenzene.

Materials:

-

Fluorobenzene

-

tert-Butyl chloride (or tert-butyl alcohol with sulfuric acid)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or suitable solvent

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the mixture to 0-5°C using an ice bath.

-

Reactant Addition: Add fluorobenzene to the cooled catalyst suspension.

-

Electrophile Addition: Add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over 15-20 minutes, ensuring the temperature remains between 0-5°C.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice or adding ice-cold water.[10] This step is highly exothermic.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[9]

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 1-tert-butyl-4-fluorobenzene.

Spectroscopic Characterization

Confirming the identity and purity of 1-tert-butyl-4-fluorobenzene relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is highly characteristic. It features a sharp, prominent singlet integrating to nine protons around 1.3 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.[13] The aromatic protons appear as a multiplet or two distinct doublets in the 7.0-7.4 ppm region.

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group (around 34 ppm and 31 ppm, respectively). The aromatic carbons will appear between 114-162 ppm, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization.[2] It provides a high-sensitivity signal with a chemical shift that is very sensitive to the electronic environment on the aromatic ring.

-

Mass Spectrometry: Mass spectrometric analysis shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, corresponding to the molecular formula C₁₀H₁₃F.[1]

Chemical Reactivity and Synthetic Utility

1-tert-butyl-4-fluorobenzene is a versatile building block in organic synthesis.[1][2] Its reactivity is dominated by the interplay of its functional groups.

Caption: Synthetic utility of 1-tert-butyl-4-fluorobenzene.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further EAS reactions such as nitration, sulfonation, and halogenation.[1] The incoming electrophile will be directed to the positions ortho to the activating tert-butyl group.

-

Formation of Organometallics: The compound can be used to form Grignard reagents by reacting with magnesium, which are pivotal for creating new carbon-carbon bonds.[1]

-

Precursor for Coupling Reactions: It serves as a precursor for more complex molecules via reactions like Suzuki and Heck couplings, typically after conversion to a boronic acid or installation of an additional halide.[1]

Applications in Drug Discovery and Material Science

The 4-tert-butyl-fluorophenyl moiety is a privileged scaffold in medicinal chemistry and material science.

Role in Drug Development

The introduction of fluorine and tert-butyl groups into drug candidates can dramatically alter their physicochemical and biological properties.[2]

-

Enhanced Metabolic Stability: The bulky tert-butyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of nearby functional groups, which can increase a drug's half-life.[10] The strong carbon-fluorine bond also resists metabolic cleavage.[2]

-

Increased Lipophilicity and Bioavailability: The tert-butyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes. The fluorine atom can modulate this property and improve binding affinity to target proteins.[2][14]

-

PET Imaging: Fluorinated compounds are crucial for the development of diagnostic agents for Positron Emission Tomography (PET) imaging.[1] The radioactive isotope ¹⁸F can be incorporated to create tracers for in vivo imaging.

Due to these favorable properties, 1-tert-butyl-4-fluorobenzene serves as a key starting material for a wide range of Active Pharmaceutical Ingredients (APIs).[1][]

Applications in Material Science

In polymer chemistry, 1-tert-butyl-4-fluorobenzene can be incorporated into polymer chains.[1] The resulting materials often exhibit enhanced thermal stability and improved resistance to chemical degradation and solvents, making them suitable for high-performance applications.[1]

Conclusion

1-tert-butyl-4-fluorobenzene is a compound of significant industrial and academic importance. Its efficient synthesis via Friedel-Crafts alkylation, combined with the unique electronic and steric properties conferred by its substituents, makes it an invaluable building block. For professionals in drug discovery, its utility as a scaffold for creating metabolically stable and bioavailable drug candidates is particularly noteworthy. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in the design and creation of novel molecules.

References

-

ChemIndex. (n.d.). 701-30-4 | 1-tert-butyl-4-fluorbenzen. Retrieved from [Link]

-

LookChem. (n.d.). Cas 701-30-4,1-tert-Butyl-4-fluorobenzene. Retrieved from [Link]

-

ResearchGate. (2021). Insights on tert-butyl alkylation effects on fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1,1-Dimethylethyl)-4-fluorobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

Chemistry 211. (2012). Experiment 1: Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-butyl-4-(18F)fluorobenzene. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

PubMed Central (PMC). (2015). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Tert-butyl-4-fluorobenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Moffitt Cancer Center. (2024). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. Retrieved from [Link]

-

PubMed Central (PMC). (2023). β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Retrieved from [Link]

Sources

- 1. Buy 1-Tert-butyl-4-fluorobenzene | 701-30-4 [smolecule.com]

- 2. 1-Tert-butyl-4-fluorobenzene | 701-30-4 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. biosynth.com [biosynth.com]

- 5. 1-(1,1-Dimethylethyl)-4-fluorobenzene | C10H13F | CID 136540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-tert-butyl-4-fluorobenzene | 701-30-4 [chemnet.com]

- 8. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 9. cerritos.edu [cerritos.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-tert-butyl-4-fluorobenzene: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Scientific Innovation

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a project's success. Poor solubility can lead to challenges in formulation, reduced bioavailability of active pharmaceutical ingredients (APIs), and complications in reaction and purification processes. This guide provides an in-depth technical overview of the solubility of 1-tert-butyl-4-fluorobenzene, a versatile substituted aromatic compound, in organic solvents. By synthesizing theoretical principles with practical experimental guidance, this document aims to equip scientists with the knowledge to effectively utilize this compound in their research endeavors.

Physicochemical Properties of 1-tert-butyl-4-fluorobenzene

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility. 1-tert-butyl-4-fluorobenzene (CAS No: 701-30-4) is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₃F and a molecular weight of 152.21 g/mol .[1] Key physical constants are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃F | [1] |

| Molecular Weight | 152.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 167.5 °C at 760 mmHg | [1] |

| Density | 0.949 g/cm³ | [1] |

| Flash Point | 46.2 °C | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In the case of 1-tert-butyl-4-fluorobenzene, its molecular structure, featuring a nonpolar benzene ring and a bulky tert-butyl group, alongside a polar carbon-fluorine bond, results in a nuanced solubility profile.

The bulky, nonpolar tert-butyl group significantly contributes to the molecule's hydrophobic character, enhancing its solubility in nonpolar organic solvents through van der Waals forces. Concurrently, the highly electronegative fluorine atom introduces a dipole moment, which can lead to dipole-dipole interactions with polar solvent molecules. However, the fluorine atom is a weak hydrogen bond acceptor, meaning its ability to interact with protic solvents like alcohols is limited compared to more traditional hydrogen-bonding functional groups.

The interplay of these structural features suggests that 1-tert-butyl-4-fluorobenzene will exhibit favorable solubility in a range of nonpolar and moderately polar aprotic organic solvents. Its solubility is expected to be lower in highly polar and protic solvents, and it is practically insoluble in water.[2]

Expected Solubility Profile in Common Organic Solvents

Based on these observations and the compound's physicochemical properties, 1-tert-butyl-4-fluorobenzene is anticipated to be highly soluble to miscible in the following types of organic solvents:

-

Aromatic Hydrocarbons: (e.g., Toluene, Benzene, Xylenes) due to strong π-π stacking and dispersion forces.

-

Aliphatic Hydrocarbons: (e.g., Hexane, Heptane, Cyclohexane) driven by London dispersion forces.

-

Ethers: (e.g., Diethyl ether, Tetrahydrofuran (THF)) owing to a combination of dispersion forces and weak dipole-dipole interactions.

-

Halogenated Solvents: (e.g., Dichloromethane, Chloroform) due to similar polarities and the potential for dipole-dipole interactions.

-

Ketones: (e.g., Acetone, Methyl Ethyl Ketone (MEK)) where dipole-dipole interactions will play a significant role.

-

Esters: (e.g., Ethyl acetate) which are moderately polar aprotic solvents.

A moderate to good solubility is expected in:

-

Alcohols: (e.g., Methanol, Ethanol, Isopropanol). While the hydrophobic tert-butyl group and benzene ring will interact favorably with the alkyl chains of the alcohols, the energy cost of disrupting the hydrogen-bonding network of the alcohols may limit miscibility.

The compound is expected to have low solubility in:

-

Highly Polar Protic Solvents: such as water, due to its predominantly nonpolar character and the inability to form strong hydrogen bonds.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination of the solubility of 1-tert-butyl-4-fluorobenzene in specific solvents of interest is crucial for any research or development application. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle

A surplus of the solute is equilibrated with the solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials with screw caps, add a known volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of 1-tert-butyl-4-fluorobenzene to each vial to ensure that a saturated solution is formed and an excess phase of the solute remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath equipped with a shaker.

-

Agitate the vials at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a glass syringe.

-

Immediately filter the collected supernatant through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved micro-droplets of the solute.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Prepare a series of calibration standards of 1-tert-butyl-4-fluorobenzene in the same solvent.

-

Analyze the diluted sample and the calibration standards using a validated analytical technique such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of 1-tert-butyl-4-fluorobenzene in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 1-tert-butyl-4-fluorobenzene is governed by a delicate balance of intermolecular forces. Understanding these interactions provides a predictive framework for its behavior in different solvent environments.

Caption: Intermolecular forces governing the solubility of 1-tert-butyl-4-fluorobenzene.

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces at play, particularly in nonpolar solvents. The large, polarizable electron cloud of the benzene ring and the tert-butyl group leads to significant transient dipoles, promoting strong dispersion interactions with nonpolar solvent molecules like hexane and toluene.

-

Dipole-Dipole Interactions: The electronegative fluorine atom creates a permanent dipole moment in the molecule. This allows for favorable electrostatic interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Steric Hindrance: The bulky tert-butyl group can sterically hinder the close approach of solvent molecules to the aromatic ring, which may slightly modulate the strength of π-π stacking interactions with aromatic solvents.

-

Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility.

Conclusion

1-tert-butyl-4-fluorobenzene is a valuable building block in organic synthesis and materials science, and its effective use is intrinsically linked to its solubility characteristics. While quantitative experimental data for its solubility in a wide range of organic solvents is not extensively documented, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents. For applications requiring precise solubility data, the detailed shake-flask experimental protocol provided in this guide offers a robust and validated method for its determination. A thorough understanding of the interplay between the solute's properties and the solvent's characteristics, as outlined in this guide, will empower researchers to make informed decisions in experimental design, ultimately accelerating the pace of scientific discovery and innovation.

References

-

PubChem. 1-(1,1-Dimethylethyl)-4-fluorobenzene. [Link]

-

Solubility of Things. tert-Butylbenzene. [Link]

-

Wikipedia. tert-Butylbenzene. [Link]

-

Chemical Entities of Biological Interest (ChEBI). Fluorobenzene. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 1-tert-butyl-4-fluorobenzene in Electrophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive analysis of the reactivity and regioselectivity of 1-tert-butyl-4-fluorobenzene in electrophilic aromatic substitution (EAS) reactions. The molecule presents a compelling case study in physical organic chemistry, where the interplay of steric and electronic effects governs reaction outcomes. By dissecting the competing influences of the electron-donating, sterically demanding tert-butyl group and the electron-withdrawing, resonance-donating fluorine atom, this paper offers predictive insights for researchers, scientists, and professionals in drug development. Detailed mechanistic discussions, experimental protocols, and quantitative data are presented to serve as a definitive resource for synthetic applications involving this versatile substrate.

Introduction: The Strategic Importance of Substituted Fluorobenzenes

Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 1-tert-butyl-4-fluorobenzene serves as a valuable model substrate for investigating the nuanced principles of electrophilic aromatic substitution (EAS), a cornerstone reaction class for functionalizing aromatic rings.[1][2] This molecule uniquely features two substituents with opposing and complementary effects: the bulky, activating tert-butyl group and the small, deactivating but ortho, para-directing fluorine atom.[3][4] Understanding their combined influence is critical for designing rational synthetic routes and predicting product distributions.

The Electronic and Steric Landscape of 1-tert-butyl-4-fluorobenzene

The reactivity of the aromatic ring is a direct consequence of the electronic and steric properties of its substituents. In 1-tert-butyl-4-fluorobenzene, these effects are in delicate balance.

The tert-Butyl Group: A Bulky Activator

The tert-butyl group, -C(CH₃)₃, influences the aromatic ring through two primary mechanisms:

-

Inductive Effect (+I): As an alkyl group, the sp³-hybridized carbons of the tert-butyl substituent are less electronegative than the sp²-hybridized carbons of the benzene ring.[5] This results in a net donation of electron density through the sigma bond, which enriches the ring and activates it toward electrophilic attack compared to unsubstituted benzene.[5][6] This electron donation stabilizes the cationic Wheland intermediate formed during substitution.[7][8]

-

Steric Hindrance: The defining characteristic of the tert-butyl group is its immense size.[3][9][10] Its three methyl groups create a wide steric shield that severely impedes the approach of an electrophile to the adjacent ortho positions (C2 and C6).[3][11][12] This steric effect is a dominant factor in determining the regioselectivity of reactions.[11][13]

Despite being an activating group, the directing influence of the tert-butyl group is heavily skewed. While it is an ortho, para-director, the steric hindrance makes ortho-substitution highly unfavorable. For instance, the nitration of tert-butylbenzene yields a para-to-ortho product ratio that is significantly higher than for toluene, highlighting the steric blockade.[6][11]

The Fluoro Group: A Deactivating Ortho, Para-Director

The fluorine substituent exhibits a dual electronic nature that is often counterintuitive:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond.[4][14] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene.[4][15]

-

Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated into the aromatic π-system.[4][14][15] This resonance donation increases the electron density at the ortho and para positions. This effect is particularly important in stabilizing the cationic intermediate during an ortho or para attack, making these pathways more favorable than a meta attack.[5][14]

The interplay between the strong -I effect and the +M effect makes fluorine a deactivating but ortho, para-directing group.[4][13] The effective overlap between the carbon 2p and fluorine 2p orbitals makes this resonance donation significant enough to dictate the regioselectivity.[15]

Table 1: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence | Key Feature |

| tert-Butyl | +I (Donating) | Weak C-C Hyperconjugation | Activating | ortho, para | Extreme Steric Hindrance[3][11] |

| Fluorine | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para | Strong Inductive Withdrawal[4][14] |

Predicting Regioselectivity: A Consensus of Effects

In 1-tert-butyl-4-fluorobenzene, both substituents direct incoming electrophiles to ortho and para positions relative to themselves.

-

The tert-butyl group at C1 directs to C2, C6 (ortho), and C4 (para).

-

The fluorine atom at C4 directs to C3, C5 (ortho), and C1 (para).

Since the para positions are occupied, the potential sites for substitution are C2, C3, C5, and C6. The final outcome is determined by the following factors:

-

Steric Hindrance: The overwhelming steric bulk of the tert-butyl group effectively blocks electrophilic attack at the adjacent C2 and C6 positions.[11][13]

-

Electronic Activation/Deactivation: The fluorine atom deactivates the entire ring, but its resonance effect enriches the C3 and C5 positions, making them the most electron-rich and capable of stabilizing the cationic intermediate.

Therefore, the directing effects converge to strongly favor substitution at the positions ortho to the fluorine atom (C3 and C5) and meta to the tert-butyl group. The steric hindrance of the tert-butyl group is the decisive factor that overrides its ortho-directing influence.

Caption: Competing directing influences in 1-tert-butyl-4-fluorobenzene.

Case Study: Nitration of 1-tert-butyl-4-fluorobenzene

Nitration is a classic EAS reaction that exemplifies the predicted regioselectivity. The reaction involves the electrophilic nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid.

Mechanism

The reaction proceeds via a two-step mechanism:

-

Electrophilic Attack: The π-system of the aromatic ring attacks the nitronium ion. This attack occurs predominantly at the C3 (or C5) position, which is ortho to the fluorine, to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).

-

Deprotonation: A weak base (e.g., HSO₄⁻) removes the proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

The stability of the sigma complex is key. Attack at C3 allows for a resonance structure where the positive charge is adjacent to the fluorine atom, which can donate a lone pair to stabilize the charge, despite its inductive withdrawal.

Caption: Mechanism for the nitration of 1-tert-butyl-4-fluorobenzene.

Experimental Protocol: Synthesis of 1-tert-butyl-4-fluoro-2-nitrobenzene

This protocol describes a representative lab-scale synthesis. As a self-validating system, it includes steps for reaction monitoring and product verification.

Materials:

-

1-tert-butyl-4-fluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl-4-fluorobenzene (e.g., 5.0 g, 32.8 mmol). Cool the flask in an ice bath to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (15 mL) dropwise while maintaining the internal temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL, ~39.4 mmol) to concentrated sulfuric acid (7.5 mL) while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture to the reaction flask dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Vigorous stirring is essential.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

-

Quenching: Slowly pour the reaction mixture over crushed ice (~100 g) in a beaker with stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).